3-(2-Nitrophenoxy)oxolane
Overview
Description
3-(2-Nitrophenoxy)oxolane is a heterocyclic organic compound characterized by the presence of an oxolane ring bonded to a 2-nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Nitrophenoxy)oxolane typically involves the reaction of 2-nitrophenol with oxirane (ethylene oxide) under basic conditions. The reaction proceeds through the nucleophilic attack of the phenoxide ion on the oxirane ring, leading to the formation of the oxolane ring.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. Common reagents include sodium hydroxide as the base and solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Nitrophenoxy)oxolane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The oxolane ring can undergo nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-nitrophenol and oxirane derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as halides, thiols, or amines
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products:
Reduction: 3-(2-Aminophenoxy)oxolane
Substitution: Various substituted oxolane derivatives
Hydrolysis: 2-Nitrophenol and oxirane derivatives
Scientific Research Applications
3-(2-Nitrophenoxy)oxolane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 3-(2-Nitrophenoxy)oxolane involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
2-Nitrophenoxyethanol: Similar structure but lacks the oxolane ring.
3-(2-Aminophenoxy)oxolane: The reduced form of 3-(2-Nitrophenoxy)oxolane.
2-Nitrophenoxyacetic acid: Contains a carboxylic acid group instead of the oxolane ring.
Uniqueness: this compound is unique due to the presence of both the nitrophenoxy group and the oxolane ring, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
3-(2-nitrophenoxy)oxolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-11(13)9-3-1-2-4-10(9)15-8-5-6-14-7-8/h1-4,8H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAKXCKFRCMAJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60739006 | |
Record name | 3-(2-Nitrophenoxy)oxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60739006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917909-28-5 | |
Record name | 3-(2-Nitrophenoxy)oxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60739006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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